molecular formula C14H12F3NO3 B8685863 3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid CAS No. 89150-49-2

3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid

Cat. No.: B8685863
CAS No.: 89150-49-2
M. Wt: 299.24 g/mol
InChI Key: MWDLWLLNJPOVNY-UHFFFAOYSA-N
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Description

3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid is a heterocyclic compound that contains an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(trifluoromethyl)benzaldehyde with 2-amino-2-methylpropanoic acid in the presence of a dehydrating agent to form the oxazole ring. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Reduced oxazole compounds.

    Substitution: Substituted oxazole derivatives with modified trifluoromethyl groups.

Scientific Research Applications

3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    5-Oxazolepropanoic acid, 2-methyl-4-phenyl-: Similar structure but lacks the trifluoromethyl group.

    5-Oxazolepropanoic acid, 2-methyl-4-[2-(chloromethyl)phenyl]-: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(2-Methyl-4-(2-(trifluoromethyl)phenyl)oxazol-5-yl)propanoic acid imparts unique chemical and physical properties, such as increased stability and lipophilicity, which are not observed in its analogs .

Properties

CAS No.

89150-49-2

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

3-[2-methyl-4-[2-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl]propanoic acid

InChI

InChI=1S/C14H12F3NO3/c1-8-18-13(11(21-8)6-7-12(19)20)9-4-2-3-5-10(9)14(15,16)17/h2-5H,6-7H2,1H3,(H,19,20)

InChI Key

MWDLWLLNJPOVNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CCC(=O)O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-[2-methyl-4-(2-trifluoromethylphenyl)-5-oxazolyl]propionic acid (2.5 g), sodium acetate (0.62 g), 80% ethanol (50 ml) and 10% paladium-carbon (1.0 g) was subjected to catalytic hydrogenation for 8 hours and then the catalyst was filtered off. The filtrate was concentrated, diluted with water and extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and iso-propyl ether was added to the residue to give crystals of 2-methyl-4-(2-trifluoromethylphenyl)oxazole-5-propionic acid, yield 1.85 g (82.6%). Recrystallization from ether gave colorless prisms. yield 1.45 g (64.7%), m.p. 118°-119° C.
Name
2-chloro-3-[2-methyl-4-(2-trifluoromethylphenyl)-5-oxazolyl]propionic acid
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
[Compound]
Name
paladium-carbon
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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